molecular formula C18H24N2O4 B2963946 (1R,4S)-(4-Benzyloxycarbonylamino-cyclopent-2-enyl)-carbamic acid tert-butyl ester CAS No. 1931997-83-9

(1R,4S)-(4-Benzyloxycarbonylamino-cyclopent-2-enyl)-carbamic acid tert-butyl ester

Cat. No. B2963946
CAS RN: 1931997-83-9
M. Wt: 332.4
InChI Key: MDMUXXADWNREFP-CABCVRRESA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, the use of catalysts, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using various spectroscopic methods .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis of Enantiopure Bicyclo[3.2.1]-octane Systems

This compound serves as a precursor in the synthesis of enantiopure bicyclo[3.2.1]-octane systems, which are the core structures of many biologically active natural compounds, especially tri- and tetracyclic sesqui- and diterpenes . These systems have shown significant biological activity and are used in the development of pharmaceuticals.

Development of Privileged Structures for Drug Discovery

The compound’s structure allows it to act as a semi-rigid scaffold that can display substituents in multiple spatial directions. This characteristic makes it a privileged structure in medicinal chemistry, providing a platform for the discovery of novel biologically active molecules .

Creation of Focused Chemical Libraries

Due to its functional diversity, this compound can be used to enrich focused chemical libraries. These libraries are collections of compounds with specific features that make them likely candidates for drug development .

Research on Natural-Like Products

The compound’s ability to be easily functionalized makes it an excellent candidate for the synthesis of natural-like products. These are compounds that mimic the structure and function of naturally occurring substances, which are often used in the study of biological systems .

Synthesis of Tricyclic Spirolactams

Tricyclic spirolactams are another class of compounds that can be synthesized using this compound as a starting point. Spirolactams are known for their three-dimensional structure and are considered to be privileged scaffolds in the search for new drugs .

Exploration of Drug-Like Properties

The compound is used in the exploration of drug-like properties, such as solubility, permeability, and metabolic stability. Understanding these properties is crucial for the optimization of potential drug candidates .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is particularly relevant for compounds used as drugs or catalysts .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling or using the compound. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

benzyl N-[(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-15-10-9-14(11-15)19-16(21)23-12-13-7-5-4-6-8-13/h4-10,14-15H,11-12H2,1-3H3,(H,19,21)(H,20,22)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMUXXADWNREFP-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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